(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(12-8-13(18-15-12)9-4-5-9)16-10-2-1-3-11(16)7-6-10/h1-2,8-11H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCDMAHCZNFSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3C4CCC3C=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the subsequent attachment of the isoxazole moiety. Common reagents used in these reactions include cyclopropylamine, isoxazole derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Biological Activity
The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone is a bicyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone is with a molecular weight of approximately 245.30 g/mol. The compound features a unique azabicyclic structure that includes a nitrogen atom within the bicyclic framework and a ketone functional group, which may influence its pharmacological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target and leading to various biological effects:
- Binding Affinity : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Antimicrobial Activity
Research indicates that azabicyclic compounds often exhibit antimicrobial effects against various pathogens. For instance, studies have shown that derivatives similar to this compound can inhibit bacterial growth and demonstrate antifungal properties.
Neurotransmitter Modulation
The structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders. Compounds within this class may interact with serotonin and dopamine receptors, influencing mood and cognition.
Anticancer Properties
Some derivatives of azabicyclic compounds have demonstrated cytotoxic effects against cancer cell lines. Preliminary studies suggest that (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone may induce apoptosis in specific cancer cell types.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azabicyclo Core
The biological and physicochemical properties of nortropane derivatives are highly dependent on substituents at the 3- and 8-positions. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physicochemical and Spectral Properties
- Molecular Weight : The target compound’s molecular weight (estimated ~300–350 g/mol) is lower than ’s thiophene derivative (495.45 g/mol), suggesting better bioavailability .
- Optical Rotation: Nortropanes with chiral centers (e.g., ’s methyl derivatives) often exhibit significant optical rotation, necessitating strict stereochemical control during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
